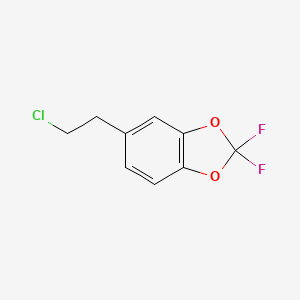

5-(2-chloroethyl)-2,2-difluoro-2H-1,3-benzodioxole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) that hold these atoms together .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, etc .Scientific Research Applications

Eco-sustainable Synthesis and Biological Evaluation

Derivatives of 2-phenyl 1,3-benzodioxole, including compounds similar in structure to 5-(2-chloroethyl)-2,2-difluoro-2H-1,3-benzodioxole, have been synthesized through eco-friendly methods. These compounds have been evaluated for their anticancer, antibacterial, and DNA-binding potential. One study highlighted the successful synthesis of derivatives showing significant anticancer and antibacterial activities, with specific compounds demonstrating the ability to bind to DNA effectively. This research underscores the potential of 1,3-benzodioxole derivatives in developing novel anticancer and antibacterial agents with DNA-binding capabilities (Gupta et al., 2016).

Preparation and Reactivity of Organosulfonyloxy Derivatives

Organosulfonyloxy derivatives of benziodoxoles, related to the 1,3-benzodioxole structure, have been prepared and studied for their reactivity with alkynyltrimethylsilanes. The research demonstrated the versatility of these compounds in synthetic chemistry, allowing for the preparation of various products, including alkynyliodonium triflates and beta-trifluoromethanesulfonyloxyalkenyliodonium triflates. This work contributes to the understanding of the synthetic applications of benziodoxole derivatives in organic chemistry (Zhdankin et al., 1996).

Novel Synthesis of Difluorobenzodioxole Derivatives

Research has also focused on the synthesis of novel difluorobenzodioxole derivatives, such as 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine. These compounds are of interest in medicinal chemistry for their potential as metabolically stable derivatives of the benzodioxole fragment. The synthesis from simple and inexpensive starting materials opens new avenues for the functionalization and exploration of these compounds in drug development and other chemical applications (Catalani et al., 2010).

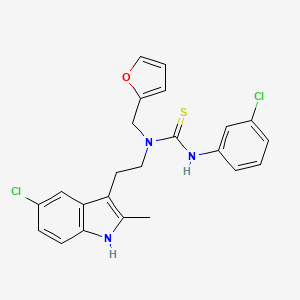

Antimicrobial Activity of Thioureides Derived from Benzodioxole Derivatives

The antimicrobial activity of thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid, a compound structurally related to 1,3-benzodioxoles, has been investigated. These studies revealed specific antimicrobial activities against a range of pathogens, including bacteria and fungi. The results suggest the potential application of these compounds as antimicrobial agents, particularly in treating multidrug-resistant infections (Limban et al., 2008).

Mechanism of Action

Target of Action

Similar compounds, such as 5-(2-chloroethyl)-2’-deoxyuridine (cedu), have been shown to selectively inhibit the replication of herpes simplex virus type 1 (hsv-1) by preferentially being phosphorylated by hsv-infected cells .

Mode of Action

Drawing parallels from cedu, it’s plausible that this compound could also be preferentially phosphorylated by certain cells, leading to its activation . The phosphorylated compound could then interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds like cedu have been shown to inhibit viral dna synthesis at the level of the viral dna polymerization reaction . This suggests that 5-(2-chloroethyl)-2,2-difluoro-2H-1,3-benzodioxole could potentially affect DNA synthesis pathways.

Pharmacokinetics

The metabolic elimination and enzymatic splitting of cedu have been studied . After oral administration, the parent compound and its metabolites were isolated and identified from urine and faeces . This suggests that this compound could have similar Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

Based on the mode of action of similar compounds, it’s plausible that this compound could lead to changes in cellular processes, potentially inhibiting certain types of viral replication .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Similar compounds, such as nitrogen mustards, have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves covalent binding, which can lead to changes in the function of these biomolecules .

Cellular Effects

Related compounds, such as nitrogen mustards, have been shown to inhibit cell replication, which can lead to anti-tumor effects .

Molecular Mechanism

Nitrogen mustards, which are structurally similar, are known to form electron-deficient iminium ions in cells and then react with the electron-rich centers of DNA, RNA, or enzymatic biological macromolecules by covalent binding .

Temporal Effects in Laboratory Settings

Related compounds, such as tris(2-chloroethyl) phosphate (TCEP), have been shown to cause various toxicological effects on organisms, including humans, when exposed to high concentrations .

Dosage Effects in Animal Models

Related compounds, such as nitrogen mustards, have been shown to have anti-tumor activity in various animal models .

Metabolic Pathways

Related compounds, such as nitrogen mustards, are known to interact with various enzymes and cofactors .

Transport and Distribution

Related compounds, such as nitrogen mustards, are known to be transported and distributed within cells and tissues .

Subcellular Localization

Related compounds, such as nitrogen mustards, are known to interact with various subcellular compartments .

properties

IUPAC Name |

5-(2-chloroethyl)-2,2-difluoro-1,3-benzodioxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c10-4-3-6-1-2-7-8(5-6)14-9(11,12)13-7/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMBFGMMPWSYMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CCCl)OC(O2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2770133.png)

![ethyl 2-({[6-fluoro-4-oxo-3-(phenylcarbonyl)quinolin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2770136.png)

![methyl 4-[(2-{[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2770137.png)

![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770138.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2770146.png)

![1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2770147.png)